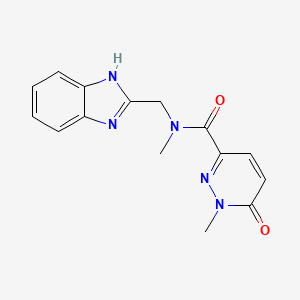
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide, also known as BrPhCPP, is a cyclopropane-containing compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide involves its binding to the cyclopropane site on the GABA(A) receptor. This binding results in a change in the conformation of the receptor, which in turn affects its activity. Specifically, N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide has been shown to enhance the activity of GABA(A) receptors containing the α1, α2, α3, and α5 subunits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide are largely related to its modulation of GABA(A) receptor activity. Studies have shown that N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide can enhance the inhibitory effects of GABA on neuronal activity, leading to a decrease in excitability. This effect has been observed in both in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide is its selectivity for the cyclopropane site on the GABA(A) receptor. This selectivity allows for targeted modulation of receptor activity, which can be useful in investigating the function of specific receptor subunits. However, one limitation of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide is its relatively low potency compared to other GABA(A) receptor modulators.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide. One area of interest is the development of more potent analogs of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide that can be used to further investigate the function of GABA(A) receptors. Another potential direction is the investigation of the effects of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the potential therapeutic applications of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide in neurological and psychiatric disorders could be explored.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide involves the reaction of 3-bromophenylmagnesium bromide with 2,2-dichlorocyclopropanecarboxylic acid chloride, followed by the addition of phenylmagnesium bromide. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide has been studied for its potential as a tool for investigating the function of GABA(A) receptors in the brain. GABA(A) receptors are a type of neurotransmitter receptor that play a key role in the regulation of neuronal activity. N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide has been shown to selectively bind to a specific site on the GABA(A) receptor, known as the cyclopropane site, and modulate its activity.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO/c17-12-7-4-8-13(9-12)20-14(21)15(10-16(15,18)19)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBFADDLEIBTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)

![4-[1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B4976695.png)
![4-(4-fluorophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4976705.png)
![N-(1-{1-[2-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4976709.png)

![2-{[{[1-(2-methylbenzyl)-4-piperidinyl]methyl}(3-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4976718.png)
![1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976724.png)

![2-chloro-N-(2-methoxyphenyl)-5-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzenesulfonamide](/img/structure/B4976737.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4976754.png)

